2H-thiazino[2,3-a]benzimidazole
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Overview
Description
2H-[1,2]Thiazino[2,3-a]benzimidazole is a heterocyclic compound that combines the structural features of both thiazine and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,2]Thiazino[2,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired heterocyclic scaffold . Another method involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane under similar conditions .
Industrial Production Methods
While specific industrial production methods for 2H-[1,2]Thiazino[2,3-a]benzimidazole are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2H-[1,2]Thiazino[2,3-a]benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium tungstate and hydrogen peroxide in ethyl acetate.
Substitution: Alkylating agents such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Substitution: Alkylated and benzylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-[1,2]Thiazino[2,3-a]benzimidazole is not fully elucidated, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, some derivatives have been identified as inhibitors of specific enzymes, such as factor IXa .
Comparison with Similar Compounds
2H-[1,2]Thiazino[2,3-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar nitrogen and sulfur-containing scaffold and exhibit comparable biological activities.
Thiazolo[3,2-a]benzimidazoles: These compounds also contain a fused thiazine and benzimidazole ring system and are studied for their diverse chemical and biological properties.
The uniqueness of 2H-[1,2]Thiazino[2,3-a]benzimidazole lies in its specific arrangement of atoms and the resulting chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
128952-60-3 |
---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.248 |
IUPAC Name |
2H-thiazino[2,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-6-3-7-13-12(9)10/h1-6H,7H2 |
InChI Key |
OSHRMSIYJKYTPX-UHFFFAOYSA-N |
SMILES |
C1C=CC2=NC3=CC=CC=C3N2S1 |
Synonyms |
2H-[1,2]Thiazino[2,3-a]benzimidazole(9CI) |
Origin of Product |
United States |
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